molecular formula C9H8O3 B181652 3-Acetylbenzoic acid CAS No. 586-42-5

3-Acetylbenzoic acid

Cat. No.: B181652
CAS No.: 586-42-5
M. Wt: 164.16 g/mol
InChI Key: CHZPJUSFUDUEMZ-UHFFFAOYSA-N
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Description

3-Acetylbenzoic acid: is an organic compound with the molecular formula C9H8O3 . It is a white crystalline solid with a distinctive aroma. . It is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Acetylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 3-acetylbenzonitrile with sodium hydroxide in methanol at 90°C. The reaction mixture is then acidified with hydrochloric acid to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 3-acetylbenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Acetylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, fragrances, and pharmaceuticals

Comparison with Similar Compounds

Comparison: 3-Acetylbenzoic acid is unique due to its specific position of the acetyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 4-acetylbenzoic acid and 2-acetylbenzoic acid, the meta position of the acetyl group in this compound results in different chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-acetylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZPJUSFUDUEMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277572
Record name 3-Acetylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

586-42-5
Record name 3-Acetylbenzoic acid
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Record name 3-Acetylbenzoic acid
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Record name 3-Acetylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the crystal structure of 3-acetylbenzoic acid?

A1: this compound crystallizes with essentially planar molecules. The carboxyl group forms a dihedral angle of 4.53° with the ring plane, while the acetyl group forms a dihedral angle of 3.45° to the ring []. The molecules aggregate through centrosymmetric hydrogen bond pairing of the carboxyl groups, creating dimers. These dimers exhibit two orientations within the unit cell, resulting in a herringbone pattern []. Additionally, two types of C—H⋯O intermolecular contacts exist: one between a methyl hydrogen and a ketone oxygen of a neighboring molecule, and the other between a benzene hydrogen and a carboxyl oxygen of a different molecule [].

Q2: Are there any spectroscopic characterizations available for this compound?

A2: While the provided abstracts do not contain specific spectroscopic data, a study mentioned the use of FTIR, Raman, SERS, and UV-Visible spectroscopy to investigate this compound []. Unfortunately, the abstract doesn't delve into the specific findings of these spectroscopic analyses.

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